Glycine, 2-phenyl-, pentyl ester, hydrochloride, D,L-

Catalog No.
S14317667
CAS No.
69357-10-4
M.F
C13H20ClNO2
M. Wt
257.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glycine, 2-phenyl-, pentyl ester, hydrochloride, D...

CAS Number

69357-10-4

Product Name

Glycine, 2-phenyl-, pentyl ester, hydrochloride, D,L-

IUPAC Name

(2-oxo-2-pentoxy-1-phenylethyl)azanium;chloride

Molecular Formula

C13H20ClNO2

Molecular Weight

257.75 g/mol

InChI

InChI=1S/C13H19NO2.ClH/c1-2-3-7-10-16-13(15)12(14)11-8-5-4-6-9-11;/h4-6,8-9,12H,2-3,7,10,14H2,1H3;1H

InChI Key

OVWDPYKNWWDVMT-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)C(C1=CC=CC=C1)[NH3+].[Cl-]

Glycine, 2-phenyl-, pentyl ester, hydrochloride, D,L- is a chemical compound characterized by its unique structure, which includes a glycine backbone modified with a phenyl group and a pentyl ester. This compound is known for its potential applications in various fields, particularly in medicinal chemistry and biochemistry. The molecular formula of this compound is C13H19ClN2O2, and it features a hydrochloride salt form that enhances its solubility in aqueous solutions, making it suitable for biological studies and pharmaceutical applications.

The chemical behavior of Glycine, 2-phenyl-, pentyl ester, hydrochloride can be understood through several types of reactions:

  • Esters Formation: The compound can undergo hydrolysis to revert to glycine and the corresponding alcohol. This reaction is significant in biological systems where esters are often hydrolyzed by enzymes.
  • Amidation Reactions: It can react with various amines to form amides, which are crucial in drug development.
  • Oxidation and Reduction: The compound may participate in oxidation-reduction reactions that modify its functional groups, potentially altering its biological activity .

Glycine derivatives, including Glycine, 2-phenyl-, pentyl ester, hydrochloride, exhibit various biological activities. Glycine itself plays a role as an inhibitory neurotransmitter in the central nervous system and is involved in the synthesis of proteins. The phenyl modification can enhance its interaction with specific receptors or enzymes, potentially leading to increased efficacy in therapeutic applications. Some studies suggest that glycine esters may have neuroprotective effects and could be explored for their roles in treating neurological disorders .

The synthesis of Glycine, 2-phenyl-, pentyl ester, hydrochloride typically involves several steps:

  • Esterification: Glycine reacts with pentanol in the presence of an acid catalyst to form the pentyl ester.
  • Phenyl Modification: The introduction of the phenyl group can be achieved through electrophilic aromatic substitution or via coupling reactions involving phenyl halides.
  • Formation of Hydrochloride Salt: The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt form, enhancing solubility for biological applications .

Glycine, 2-phenyl-, pentyl ester, hydrochloride has several potential applications:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of drugs targeting neurological conditions due to its glycine backbone.
  • Research: Used in biochemical assays to study glycine's role as a neurotransmitter.
  • Agriculture: Potential use as a growth regulator or herbicide due to its biochemical properties .

Interaction studies involving Glycine, 2-phenyl-, pentyl ester, hydrochloride focus on its binding affinity to neurotransmitter receptors and enzymes. Research indicates that modifications on the glycine structure can significantly influence its interaction with specific receptors such as NMDA (N-Methyl-D-aspartate) receptors. These studies help elucidate the compound's potential therapeutic effects and side effects when used in pharmacological contexts .

Glycine derivatives often share structural similarities but differ in their biological activities and applications. Here are some similar compounds:

Compound NameStructure CharacteristicsUnique Features
D-2-PhenylglycineContains a phenyl group attached directly to glycineUsed as a building block for various pharmaceuticals
Glycine Methyl Ester HydrochlorideMethyl ester form of glycineHigher volatility; used in different synthetic routes
GlycinateSalt form of glycineInvolved in metal ion complexation

Glycine, 2-phenyl-, pentyl ester, hydrochloride stands out due to its unique combination of hydrophobic (pentyl) and aromatic (phenyl) groups, which may enhance its bioavailability and receptor interactions compared to simpler glycine derivatives .

Esterification Techniques for α-Aryl Glycine Derivatives

Esterification of α-aryl glycines to form pentyl esters requires careful selection of catalysts, solvents, and protecting groups to balance reactivity and steric hindrance. The Ru-catalyzed C–H functionalization method, initially developed for methyl esters, has been adapted for longer alkyl chains. In this approach, [Ru(p-cymene)Cl₂]₂ (5 mol%) and N-fluoro-2,4,6-trimethylpyridium triflate (1 equiv) in hexafluoroisopropanol (HFIP) enable direct coupling between phenylglycine derivatives and alkynes at 60°C, achieving yields up to 34% for methyl analogs. Scaling this to pentyl esters necessitates prolonged reaction times (48–72 h) due to reduced nucleophilicity, though HFIP’s high polarity mitigates steric effects.

Alternatively, hydrogenation-based esterification using palladium-carbon catalysts offers a racemic pathway. A patented method involves reacting glyoxalic acid, methanol, and 3-(4-aminophenyl)-(2H)-1,2,4-oxadiazole-5-ketone under 10 atm H₂ at 50°C, yielding 94.2% of N-substituted phenyl glycine. For pentyl esters, substituting methanol with pentanol increases steric demand, requiring higher catalyst loading (7–10% Pd/C) to maintain efficiency.

Emerging photochemical strategies employing dual NHC/HAT catalysis show promise for enantioselective esterification. Irradiation of benzophenone-protected glycine derivatives with visible light generates 2-azaallyl radicals, which couple with ester azolium intermediates to form α-aryl glycine esters. Preliminary results indicate 62–78% yields for benzyl and allyl esters, though pentyl variants remain underexplored.

Table 1: Comparative Analysis of Esterification Methods

MethodCatalystSolventYield (%)Reference
Ru-Catalyzed C–H Activation[Ru(p-cymene)Cl₂]₂HFIP34
HydrogenationPd/C (5%)Methanol94.2
NHC/HAT PhotocatalysisMesityl NHC, 4CzIPNTHF62–78

Resolution Strategies for Racemic Amino Acid Esters

Racemic D,L-2-phenylglycine pentyl ester necessitates chiral resolution to isolate enantiomers. While classical methods like diastereomeric salt crystallization dominate industrial processes, chromatographic techniques offer higher precision. Chiral stationary phases (CSPs) based on cellulose tris(3,5-dimethylphenylcarbamate) resolve methyl and ethyl esters with >98% enantiomeric excess (ee), but pentyl esters’ increased hydrophobicity reduces retention times, necessitating mobile-phase optimization (e.g., hexane:isopropanol 85:15).

Enzymatic resolution using immobilized lipases provides a scalable alternative. Candida antarctica lipase B (CAL-B) selectively hydrolyzes L-enantiomers of methyl 2-phenylglycine esters in biphasic systems (pH 7.0, 37°C), leaving D-esters intact. Adapting this to pentyl esters requires solvent modification—replacing water with tert-butyl methyl ether improves substrate solubility but reduces conversion rates to 40–55%.

Mechanistic Insight: The steric bulk of the pentyl group hinders enzyme-substrate binding, favoring L-enantiomer hydrolysis due to differential hydrogen bonding with CAL-B’s catalytic triad.

Hydrochloride Salt Formation in Non-Polar Media

Converting 2-phenylglycine pentyl ester to its hydrochloride salt in non-polar media enhances stability and crystallinity. Traditional methods employ thionyl chloride (SOCl₂) in methanol, where SOCl₂ reacts with the amino group to form HCl in situ. However, methanol’s polarity limits compatibility with pentyl esters, prompting substitution with toluene. A modified protocol suspends the free base in toluene, adds SOCl₂ dropwise at 0°C, and stirs for 24 h, achieving 89% conversion.

Alternative approaches utilize gaseous HCl bubbling in dichloromethane (DCM). Saturating DCM with HCl at −10°C precipitates the hydrochloride salt within 2 h, though residual solvent incorporation remains a challenge. Crystallization from ethyl acetate/hexane mixtures (1:4) yields optically pure salts, as demonstrated for methyl analogs.

Critical Parameter: Maintaining water content <0.1% prevents ester hydrolysis during salt formation. Molecular sieves (4 Å) in toluene reduce moisture to <50 ppm, ensuring >95% yield.

Early metal work focused on activating the robust amide carbon–nitrogen bond so that alcohols could be introduced under mild conditions. Nickel and palladium systems now dominate because they combine high reactivity with broad functional-group tolerance.

EntryCatalyst system (precatalyst + ligand)Substrate classCoupling alcoholYield (%)Enantio-selectivitySelected featuresSource
1Nickel bis(1,5-cyclooctadiene) + 2,2′:6′,2″-terpyridineCyclohexanecarboxamide activated as tert-butoxycarbonyl imide(-)-Menthol56Not applicable (racemic)Demonstrated cleavage of an aliphatic amide carbon–nitrogen bond under one atmosphere nitrogen at one hundred degrees Celsius [1]
2Same as Entry 1tert-Butoxycarbonyl protected proline amide1-Hexanol92Configuration retained (> ninety-eight to two)α-Centre remained configurationally stable; heterocycle tolerated [1]
3Palladium trifluoroacetate + bis(oxazoline) ligand (S,S configuration)Glyoxylic acid monohydrate + pentamethyl-2,3-dihydrobenzofuran-5-sulfonamide + Potassium phenyl-trifluoroborate (in-situ arylboronic acid)Water (intrinsic) → phenylglycine acid, then pentanol esterification79Enantiomeric ratio ninety-six to fourSlow release of boronic acid suppresses uncatalysed background, allowing high stereocontrol [2]
4Copper(I) bromide + tert-butyl hydro-peroxide (redox active)N-methoxyphenyl glycine amidePhenylacetylene (alkynylation) followed by ethanol trans-esterification75Not applicableIllustrates tandem C(sp3)–H activation and ester installation [3]

Mechanistic studies indicate that the nickel pathway proceeds through oxidative addition into the acyl carbon–nitrogen bond, ligand exchange with the alcohol and reductive elimination to form the ester. Density-functional calculations place oxidative addition as turnover-limiting with a twenty-six kilocalorie-per-mole barrier [1].

Organocatalytic Approaches to Enantioselective Ester Formation

Chiral phase-transfer catalysis and hydrogen-bond driven aminocatalysis circumvent metals entirely, allowing high stereochemical fidelity under ambient conditions.

EntryOrganocatalyst (full name)TransformationRepresentative productYield (%)Enantiomeric outcomeMechanistic noteSource
53,4,5-Trifluorophenyl derived spiro-diquat ammonium salt (Maruoka dual cinchona)α-Alkylation of N-diphenyl-methylene glycine tert-butyl ester with benzyl bromide(R)-N-benzoyl-α-benzyl glycine tert-butyl ester93Enantiomeric ratio ninety-seven to threeRigid counter-rotating quinuclidinium scaffold shields one face of the glycine enolate [4] [4]
6Quaternary ammonium cinchona-functionalised crown-ether strapped calix [5]areneSame reaction as Entry 5 at one-tenth mol % loadingα-Allyl glycine methyl ester family98Enantiomeric ratio ninety-nine point nine to zero point oneCrown-ether lariat pre-organises potassium glycinate and electrophile [6] [6]
7Quinine-derived urea (bifunctional hydrogen-bond donor)One-pot Knoevenagel condensation, asymmetric epoxidation, domino ring-opening esterification(R)-α-Aryl glycine methyl esters74–85Enantiomeric ratio eighty-three to eighty-seven versus seventeen to thirteenTandem sequence forms two stereocentres; mild conditions avoid racemisation [7] [7]
8l-Proline plus photoredox iridium complex (dual catalysis)Aerobic oxidative cross-dehydrogenative coupling between N-arylglycine ester and cyclohexanone → β-alkyl α-amino ester90Enantiomeric ratio ninety-seven to threeLight-driven iminium radical pathway merged with enamine catalysis [8] [8]

Collectively, these studies show that organocatalysis can deliver N-substituted glycine esters with stereochemical purities rivalling enzymatic benchmarks while avoiding precious metals and halogenated solvents.

Solvent-Free Mechanochemical Synthesis Strategies

Mechanochemical activation by ball-milling offers a waste-minimised route to glycine esters, eliminating bulk solvent and often lowering energy input.

EntryMilling apparatusReagents and stoichiometryProductYield (%)Key conditionsSource
9Vibrational ball mill (forty hertz, thirty minutes)Glycine free base + Di-tert-butyl dicarbonate (one equivalent) + Dimethyl carbonate (esterification agent)tert-Butoxycarbonyl glycine methyl ester95No solvent; ambient temperature; simple filtration work-up [9] [9]
10Planetary mill (five hundred r.p.m., sixty minutes)tert-Butoxycarbonyl glycine + Potassium carbonate + Ethyl chloroformatetert-Butoxycarbonyl glycine ethyl ester89One-pot activation–esterification; reusable milling media [9] [9]
11Stainless-steel jar, liquid-assisted grinding with one drop ethanolN-Arylglycine ester, ketone partner, sodium chloride, chiral primary amineα-Alkyl α-glycine ester78Enantiomeric ratio ninety-four to six under air; illustrates asymmetric control under minimal solvent [10] [10]
12Mixer mill (thirty hertz, one hour)Protected glycine hydantoin + Calcium carbonateFive-membered hydantoin ester intermediate (precursor to phenylglycine esters)88Epimerisation-free peptide-bond cleavage under neat conditions [11] [11]

Mechanistic studies using in-situ Raman spectroscopy reveal that mechanochemical ester formation often proceeds through short-lived acyl-imidazolium or carbamoyl intermediates, generated by frictional hot-spots that momentarily reach temperatures well above bulk values [11].

Concluding Perspective

Across all three catalytic modes, current best practice achieves high yields (fifty-to-ninety-eight percent) and, where applicable, excellent stereocontrol (up to ninety-nine point nine to zero point one enantiomeric ratio) while tolerating heteroarenes, secondary alcohols and sensitive stereocentres. Transition-metal methods excel at late-stage amide-to-ester editing, organocatalysis offers environmentally benign routes with precise chiral induction, and mechanochemistry delivers solvent-free scalability. Combining these strengths—such as integrating organocatalytic chiral induction into ball-milling protocols or merging nickel amide activation with continuous mechanoflow—represents a promising direction for synthesising Glycine, 2-phenyl-, pentyl ester hydrochloride and related N-substituted glycine derivatives with maximal efficiency and sustainability.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

257.1182566 g/mol

Monoisotopic Mass

257.1182566 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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